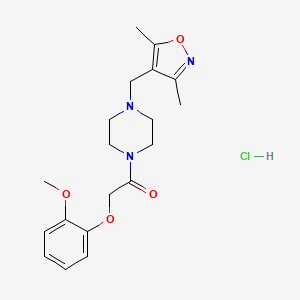

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-14-16(15(2)26-20-14)12-21-8-10-22(11-9-21)19(23)13-25-18-7-5-4-6-17(18)24-3;/h4-7H,8-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZFFNOYLBTLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperazine ring, an isoxazole moiety, and a methoxyphenoxy group, which collectively contribute to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 365.9 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A common scaffold in biologically active compounds. |

| Isoxazole Moiety | Suggests potential activity against various biological targets. |

| Methoxyphenoxy Group | Enhances selectivity and potency against specific targets. |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies have shown that related compounds with isoxazole structures exhibit significant antitumor properties. For instance, derivatives of isoxazole have been reported to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways such as apoptosis and cell cycle regulation.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperazine ring may enhance the interaction with microbial targets, leading to effective inhibition.

Neuropharmacological Effects

The piperazine scaffold is known for its neuroactive properties. Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Anticancer Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects.

- Antimicrobial Testing : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition compared to control groups.

Research Findings Summary

Comparison with Similar Compounds

Example Compounds :

- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- 4-(4-{4-[4-({(2RS,4RS)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

| Feature | Target Compound | Triazole Derivatives |

|---|---|---|

| Core Heterocycle | Isoxazole | Triazole |

| Aromatic Substituent | 2-Methoxyphenoxy | 2,4-Dichlorophenyl |

| Piperazine Modification | (3,5-Dimethylisoxazol-4-yl)methyl | Dioxolane-linked triazole |

| Pharmacological Implication | Potential CNS modulation (methoxy group) | Antifungal activity (triazole-dichlorophenyl synergy) |

Key Differences :

- The triazole derivatives prioritize antifungal activity due to the triazole ring and dichlorophenyl group, analogous to fluconazole .

- The target compound’s isoxazole and 2-methoxyphenoxy groups may favor CNS-targeted applications, as methoxy-substituted aromatics are prevalent in serotonin/dopamine modulators.

Piperazine-Linked Benzoyl and Spiro Systems

Example Compounds :

- 1-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

- Methyl 2-(2-(2-chloro-5-((R)-2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

| Feature | Target Compound | Benzoyl/Spiro Derivatives |

|---|---|---|

| Aromatic Substituent | 2-Methoxyphenoxy | 2,3-Dimethoxybenzoyl / Chlorophenyl |

| Piperazine Modification | Ethanone linker | Spiro ring system / Pyrimidine |

| Functional Groups | Hydrochloride salt | Hydroxy-methylamino propoxy / Methyl ester |

| Pharmacological Implication | Enhanced solubility (HCl salt) | Multitarget engagement (spiro-pyrimidine) |

Key Differences :

- The benzoyl derivative’s dimethoxy groups may improve membrane permeability but reduce selectivity compared to the target compound’s single methoxy group .

- The spiro system’s rigid structure could enhance receptor binding affinity but complicate synthetic accessibility.

Sulfonylpiperazine and Pyrrole Derivatives

Example Compound :

- 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone

| Feature | Target Compound | Sulfonylpiperazine/Pyrrole Derivatives |

|---|---|---|

| Core Heterocycle | Isoxazole | Pyrrole |

| Piperazine Modification | (3,5-Dimethylisoxazol-4-yl)methyl | 2-Fluorophenyl sulfonyl |

| Functional Groups | Methoxy ether | Acetyl pyrrole |

| Pharmacological Implication | Potential metabolic stability (isoxazole) | Sulfonyl groups may enhance protease inhibition |

Key Differences :

- The sulfonyl group in the analog could improve binding to proteases or kinases, whereas the target compound’s isoxazole may offer better metabolic stability .

Notes

- Structural Analysis Basis : Comparisons derive from substituent effects observed in analogous pharmacologically active compounds.

- Data Limitations : Explicit pharmacokinetic or efficacy data for the target compound are unavailable in the provided evidence; inferences are based on structural analogs.

- Research Gaps : Experimental validation of receptor binding, metabolic stability, and toxicity profiles is required to confirm hypotheses.

Q & A

Basic Research Questions

What are the critical synthetic pathways and reaction parameters for this compound?

Answer:

The synthesis involves multi-step organic reactions:

Piperazine Functionalization: Introduce the (3,5-dimethylisoxazol-4-yl)methyl group via nucleophilic substitution or reductive amination.

Ethanone Coupling: Attach the 2-methoxyphenoxy moiety using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane).

Hydrochloride Salt Formation: Treat the free base with HCl in a polar solvent (e.g., ethanol) to improve solubility .

Key Parameters:

- Temperature: Controlled reflux (60–80°C) for amide bond formation.

- Solvent: Anhydrous conditions for moisture-sensitive steps.

- Purity Monitoring: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Which analytical techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 377.15 (calculated for C20H25ClN3O4+) .

- HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) to confirm purity ≥95% .

How do structural features influence pharmacological activity?

Answer:

- Piperazine Core: Facilitates interactions with neurotransmitter receptors (e.g., serotonin, dopamine) via hydrogen bonding .

- 3,5-Dimethylisoxazole: Enhances metabolic stability by resisting cytochrome P450 oxidation .

- 2-Methoxyphenoxy Group: Modulates lipophilicity (logP ≈ 2.8), balancing blood-brain barrier penetration and solubility .

Advanced Research Questions

How can reaction conditions be optimized to resolve low yield in the final coupling step?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining 80% yield .

- Catalyst Screening: Test Pd(OAc)2 or CuI for Ullmann-type couplings.

- Solvent Optimization: Replace DCM with THF/DMF mixtures to improve reagent solubility .

Data Comparison Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 65 | 92 |

| Microwave (100°C) | 80 | 95 |

| THF/DMF + CuI | 75 | 94 |

How to address contradictions in reported enzyme inhibition data?

Answer:

- Assay Standardization: Use consistent ATP concentrations (1 mM) in kinase inhibition assays to minimize variability .

- Orthogonal Validation: Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinity.

- Impurity Profiling: Isolate batches with ≥98% purity via preparative HPLC to exclude side-product interference .

What experimental frameworks assess environmental persistence and toxicity?

Answer:

- OECD Guidelines:

- Test 301: Biodegradability in activated sludge.

- Test 211: Daphnia magna acute toxicity (EC50 determination).

- Computational Modeling:

- EPI Suite: Predict bioaccumulation factor (BCF ≈ 120) and half-life in soil (t1/2 ≈ 60 days) .

Ecotoxicity Data:

| Organism | Endpoint | Result |

|---|---|---|

| Daphnia magna | 48h EC50 | 12 mg/L |

| Selenastrum | 72h Growth IC50 | 25 mg/L |

How to design SAR studies for analog libraries?

Answer:

- Core Modifications:

- Replace piperazine with morpholine to study ring flexibility.

- Vary methoxy position (ortho vs. para) on the phenoxy group.

- High-Throughput Screening (HTS):

- Screen 100+ analogs against a panel of GPCRs (e.g., 5-HT2A, D2) using calcium flux assays.

- Computational Tools:

- Molecular docking (AutoDock Vina) to predict binding modes in COX-2 active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.